
SR12813
描述
准备方法
SR12813 的合成涉及制备 1,1-双膦酸酯。 合成路线通常包括在受控条件下使四乙基 2-(3,5-二叔丁基-4-羟基苯基)乙烯基-1,1-双膦酸酯与合适的试剂反应 。工业生产方法可能涉及优化反应条件以实现高产率和纯度,包括使用二甲基亚砜 (DMSO) 等溶剂并保持特定的温度和 pH 值。
化学反应分析
Receptor Binding Reactions
SR12813 acts as a potent agonist for the pregnane X receptor (PXR) and exhibits partial activity on the farnesoid X receptor (FXR).
Key Binding Parameters
Receptor | EC₅₀ (nM) | Species | Source |
---|---|---|---|
PXR | 200 | Human | |
PXR | 700 | Rabbit | |
FXR | μM range | Human |
Structural Interactions with PXR
-
Binding Pocket Residues : L206, L209, F288, W299, Y306, H407, R410 (within 4 Å of this compound) .
-
Conformational Changes :
In Vivo Effects in Beagle Dogs
Parameter | 10 mg/kg/day | 25 mg/kg/day |
---|---|---|
Plasma Cholesterol ↓ | 15% | 19% |
Cholesterol Synthesis ↓ | 23% | 37% |
Lathosterol (Plasma) ↓ | — | 56% |
Drug Resistance Modulation in Cancer
Pre-activation of PXR with this compound enhances resistance to chemotherapeutic agents:
Colony Formation Assay (MCF-7 Breast Cancer Cells)
Treatment | Tamoxifen Survival (%) | Taxol Survival (%) |
---|---|---|
This compound (0.2 μM) | 85% | 78% |
Control (DMSO) | 45% | 40% |
This compound upregulates drug-efflux transporters (e.g., P-glycoprotein) via PXR activation, reducing intracellular drug accumulation .
Ligand Binding Dynamics
Molecular dynamics simulations reveal:
-
Entrance Pathway : 84% of this compound molecules enter PXR’s hydrophobic cavity via the α6 helix (entrance B), requiring ~7.5 ns to traverse .
-
Multiple Binding Modes : Observed in apo-PXR structures, but coactivator binding (e.g., SRC-1) restricts this compound to a single active conformation .
Structural Stability in Complexes
Parameter | Apo-PXR | This compound-Bound PXR |
---|---|---|
Unit Cell Volume (ų) | 1,130 | 1,280 |
B-factor (Ų) | 35 | 54 |
RXRα Helix Ordering | Disordered (residues 246–257) | Ordered |
科学研究应用
Introduction to SR12813
This compound is a synthetic compound recognized as a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the regulation of drug metabolism and transport. Its applications span various fields, particularly in pharmacology and toxicology, due to its ability to influence the expression of genes involved in xenobiotic metabolism.
Drug Metabolism and Pharmacokinetics
This compound has been extensively studied for its role in modulating the expression of cytochrome P450 enzymes, which are vital for drug metabolism. Research indicates that this compound can enhance the activity of these enzymes, thereby affecting the pharmacokinetics of co-administered drugs. For instance, studies have shown that this compound can increase the abundance of P-glycoprotein (P-gp) in human brain microvascular endothelial cells, which is significant for drug delivery across the blood-brain barrier .
Platelet Aggregation Inhibition
Recent findings suggest that this compound also exhibits antiplatelet properties. It has been demonstrated to inhibit platelet aggregation and integrin αIIbβ3 activation in human platelets. This action indicates potential therapeutic applications in cardiovascular diseases where platelet activation plays a critical role .
Cancer Research
In cancer research, this compound has been implicated in studies examining its effects on tumor growth and progression. Its interaction with PXR may influence the expression of genes associated with tumor metabolism and proliferation. For example, exposure to bisphenol A (BPA), a known environmental contaminant, was shown to enhance PXR activity, suggesting that this compound could modulate BPA's carcinogenic effects .
Binding Mechanism
The binding mechanism of this compound to PXR has been elucidated through advanced molecular dynamics simulations. These studies reveal multiple binding orientations within the PXR ligand-binding domain (LBD), highlighting the compound's flexibility and the dynamic nature of its interactions . The ligand's entrance pathway into the binding cavity has been characterized, indicating a preference for specific conformational states that may impact its biological activity.
Table: Summary of Binding Modes
Binding Mode | Description | Reference |
---|---|---|
1ILH.a | Orientation with SRC-1 co-crystallization | |
1ILH.b | Interaction without co-crystallized partners | |
1ILH.c | Binding mode influenced by RXR dimerization |
Case Study 1: Effects on Drug Metabolism
A study examining the effects of this compound on drug metabolism demonstrated that co-administration with other pharmaceutical agents resulted in altered metabolic pathways due to enhanced enzyme activity mediated by PXR activation. This finding is critical for understanding potential drug-drug interactions and optimizing therapeutic regimens .
Case Study 2: Cardiovascular Implications
In another investigation focusing on cardiovascular health, researchers noted that this compound's inhibitory effects on platelet aggregation could be leveraged for developing new antithrombotic therapies. The study provided evidence that this compound effectively reduces thrombus formation in vitro, suggesting its potential application in preventing cardiovascular events .
作用机制
SR12813 通过抑制 HMG-CoA 还原酶发挥作用,HMG-CoA 还原酶是胆固醇生物合成中至关重要的酶 。通过与该酶结合,this compound 降低了细胞中胆固醇的产生。 此外,作为 hPXR 的激动剂,它激活了这种核受体,导致调节参与药物代谢和胆固醇稳态的各种基因 。涉及的分子靶点和途径包括 HMG-CoA 还原酶途径和孕烷 X 受体信号通路。
相似化合物的比较
SR12813 在作为 HMG-CoA 还原酶抑制剂和 hPXR 激动剂的双重作用方面是独特的。类似的化合物包括:
阿托伐他汀: 一种众所周知的 HMG-CoA 还原酶抑制剂,用于降低胆固醇水平。
利福平: 一种抗生素,也作为 hPXR 的激动剂.
与这些化合物相比,this compound 提供了降低胆固醇和调节基因的独特组合,使其成为研究和潜在治疗应用中宝贵的工具。
生物活性
SR12813, a synthetic compound known for its cholesterol-lowering properties, primarily acts as an agonist of the Pregnane X Receptor (PXR). This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
- Chemical Structure : this compound is chemically defined as tetra-ethyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl-1,1-bisphosphonate.
- Primary Function : It is recognized for its ability to lower plasma cholesterol levels across various species by inhibiting cholesterol synthesis.
The primary mechanism through which this compound exerts its effects involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.
Key Findings:
- Inhibition of HMG-CoA Reductase : this compound shows an IC50 of 0.85 µM for HMG-CoA reductase activity and a rapid half-life (T1/2) of 10 minutes in cell-based assays. The degradation rate of HMG-CoA reductase protein decreases significantly in the presence of this compound, from 90 minutes to 20 minutes .
- Cholesterol Synthesis Inhibition : In Hep G2 cells, this compound inhibits the incorporation of tritiated water into cholesterol with an IC50 value of 1.2 µM, indicating effective suppression of cholesterol synthesis without affecting fatty acid synthesis .
Interaction with PXR
This compound functions as a PXR agonist, influencing various metabolic processes:
- Binding Affinity : The compound exhibits EC50 values of 200 nM for human PXR and 700 nM for rabbit PXR .
- Induction of Target Genes : Activation of PXR leads to the upregulation of genes involved in drug metabolism and cholesterol homeostasis, including cytochromes P450 .
Binding Mechanism Studies
Recent studies have explored the binding dynamics of this compound to PXR using advanced molecular dynamics simulations. These investigations revealed:
- Multiple Binding Modes : this compound can adopt various orientations within the PXR binding pocket, demonstrating significant flexibility and plasticity in its binding characteristics .
- Conformational Changes : The ligand's entry into the binding cavity induces conformational rearrangements that are critical for receptor activation .
Research Findings and Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
属性
IUPAC Name |
4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O7P2/c1-11-28-32(26,29-12-2)21(33(27,30-13-3)31-14-4)17-18-15-19(23(5,6)7)22(25)20(16-18)24(8,9)10/h15-17,25H,11-14H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLJDECYQDRSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332221 | |
Record name | SR 12813 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126411-39-0 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126411-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SR 12813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126411390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR12813 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SR 12813 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR-12813 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q7MN2PVB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。